

Palmerolide A: A Potent V-ATPase Inhibitor with Selective Bioactivity Against Melanoma

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Compound of Interest

Compound Name: *palmerolide A*

Cat. No.: *B1258887*

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Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Palmerolide A, a marine-derived macrocyclic polyketide, has emerged as a significant lead compound in melanoma research due to its potent and selective cytotoxic activity.[1][2][3] Isolated from the Antarctic tunicate *Synoicum adareanum*, this natural product exhibits nanomolar efficacy against melanoma cell lines, a stark contrast to its minimal effects on other cancer cell types.[2][4] The primary mechanism of action for **Palmerolide A** is the potent inhibition of vacuolar-type H⁺-ATPase (V-ATPase), a proton pump crucial for pH homeostasis in cellular compartments.[1][2][5][6] This inhibition disrupts essential cellular processes, leading to apoptosis and cell death. This technical guide provides a comprehensive overview of **Palmerolide A**'s bioactivity, detailing its quantitative effects on melanoma cell lines, the experimental protocols used for its evaluation, and the underlying signaling pathways involved in its mechanism of action.

Quantitative Bioactivity Data

Palmerolide A and its analogues have demonstrated significant cytotoxic potency against various melanoma cell lines. The half-maximal inhibitory concentration (IC₅₀) or lethal concentration (LC₅₀) values highlight the compound's efficacy, often in the nanomolar range. A summary of the reported quantitative data is presented below.

Compound	Melanoma Cell Line	Activity Metric	Value (nM)
Palmerolide A	UACC-66	LC50	18
Palmerolide A	UACC-62	LC50	6.5
Palmerolide A	UACC-62	IC50	2
Palmerolide D	UACC-62	IC50	25
Palmerolide F	UACC-62	IC50	63
Palmerolide G	UACC-62	IC50	7

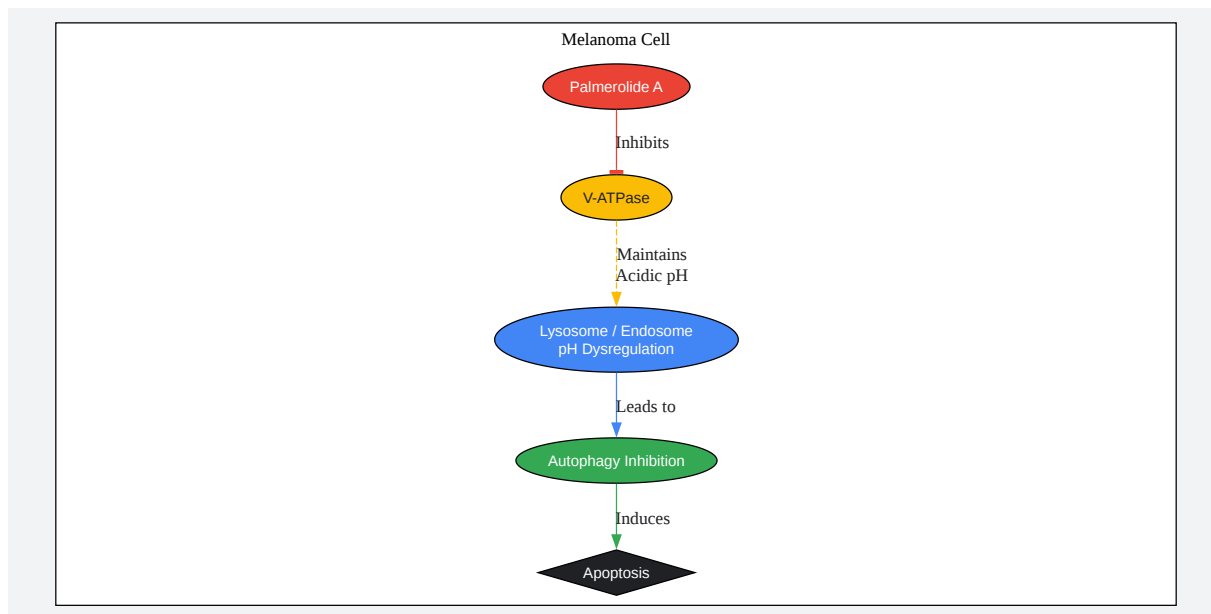
Data compiled from references[1][4][5].

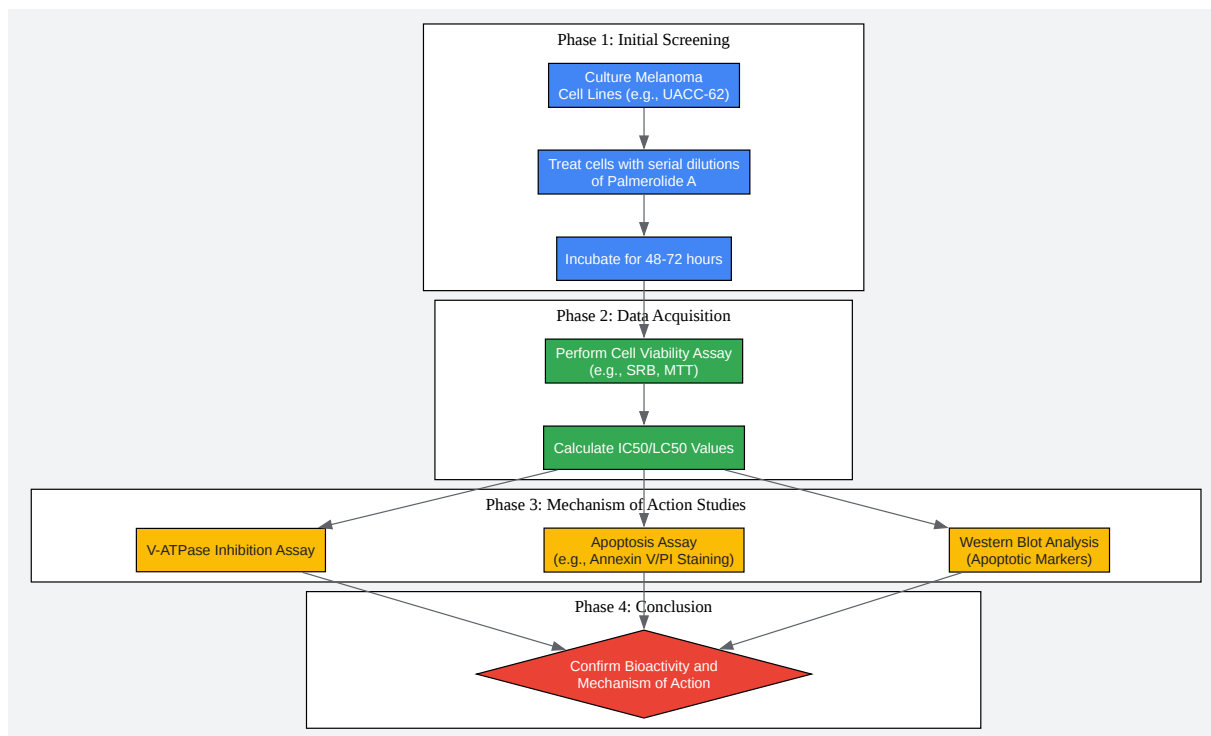
Notably, while **Palmerolide A** is a highly potent V-ATPase inhibitor, some studies suggest that other analogues, like Palmerolide D, may exhibit even greater potency against melanoma cells specifically.[7]

Mechanism of Action: V-ATPase Inhibition

The selective cytotoxicity of **Palmerolide A** against melanoma is attributed to its potent inhibition of V-ATPase.[1][2][5] V-ATPases are multi-subunit proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. This acidification is critical for a multitude of cellular functions including protein degradation, receptor recycling, and nutrient sensing. In cancer cells, and particularly melanoma, V-ATPase is often overexpressed on the plasma membrane, where it contributes to the acidification of the tumor microenvironment, promoting invasion and metastasis.

By inhibiting V-ATPase, **Palmerolide A** disrupts cellular pH homeostasis, leading to a cascade of events that culminate in cell death. This includes the impairment of autophagic flux, disruption of endosomal trafficking, and ultimately, the induction of apoptosis.





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